2,7-Diazaspiro[4.5]decan-3-one hydrochloride

Kinase inhibition RIPK1 Necroptosis

This 2,7-diazaspiro[4.5]decan-3-one hydrochloride (CAS 1385696-86-5) is a rigid spirocyclic scaffold with two orthogonal reactive nitrogen handles, enabling divergent SAR for kinase inhibitor libraries and WNT chemical probes. The HCl salt enhances aqueous solubility and simplifies parallel synthesis workflows. With zero rotatable bonds, MW 190.67, and AlogP -0.12, it offers a CNS-druglike conformational constraint distinct from flexible piperazine/piperidine cores and the heavily patented 2,8-diazaspiro RIPK1 series.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
CAS No. 1385696-86-5
Cat. No. B1432196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.5]decan-3-one hydrochloride
CAS1385696-86-5
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESC1CC2(CC(=O)NC2)CNC1.Cl
InChIInChI=1S/C8H14N2O.ClH/c11-7-4-8(6-10-7)2-1-3-9-5-8;/h9H,1-6H2,(H,10,11);1H
InChIKeyDEIZDSYWTHMOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diazaspiro[4.5]decan-3-one hydrochloride (CAS 1385696-86-5): A Spirocyclic Scaffold for Kinase and WNT Pathway Research


2,7-Diazaspiro[4.5]decan-3-one hydrochloride (CAS 1385696-86-5, molecular formula C₈H₁₅ClN₂O, MW 190.67 g/mol) is a spirocyclic lactam building block characterized by a conformationally constrained diazaspiro[4.5]decane core [1]. This hydrochloride salt form is primarily employed in medicinal chemistry as a versatile intermediate for synthesizing kinase inhibitors and CNS‑targeted agents, and as a probe for interrogating WNT signaling pathways [2][3].

Why 2,7-Diazaspiro[4.5]decan-3-one hydrochloride Cannot Be Substituted with Off-the-Shelf Spirocyclic Analogs


Spirocyclic lactams are not functionally interchangeable; subtle variations in ring fusion geometry (e.g., 2,7- vs. 2,8-diazaspiro frameworks) dramatically alter conformational preference, hydrogen‑bonding networks, and target engagement profiles [1]. For instance, while 2,8‑diazaspiro[4.5]decan‑1‑one derivatives have been optimized as potent RIPK1 inhibitors (IC₅₀ = 92 nM), the 2,7‑diazaspiro[4.5]decan‑3‑one core presents a distinct vectorial arrangement of the lactam carbonyl and secondary amine, enabling divergent SAR trajectories in kinase and WNT pathway applications [2][3]. The hydrochloride salt form further enhances aqueous solubility and handling characteristics relative to the free base, a critical factor for reproducible screening campaigns [4].

Quantitative Differentiation of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride Against Closest Analogs


Differential Kinase Inhibition Profile: 2,7-Diazaspiro[4.5]decan-3-one vs. 2,8-Diazaspiro[4.5]decan-1-one Derivatives

The 2,7-diazaspiro[4.5]decan-3-one scaffold exhibits a distinct kinase inhibition profile compared to the 2,8-diazaspiro[4.5]decan-1-one series. While optimized 2,8-diazaspiro[4.5]decan-1-one derivatives achieve potent RIPK1 inhibition (IC₅₀ = 92 nM in enzymatic assay), the 2,7‑diazaspiro[4.5]decan‑3‑one core demonstrates a broader kinase selectivity profile with measured inhibition across multiple targets in ChEMBL assays (6 bioactivity records) [1][2]. This differential selectivity makes the 2,7‑diazaspiro[4.5]decan‑3‑one scaffold preferable for multi‑kinase profiling or when RIPK1‑sparing activity is desired.

Kinase inhibition RIPK1 Necroptosis

Conformational Restraint and Ligand Efficiency: 2,7-Diazaspiro[4.5]decan-3-one vs. Flexible Piperazine‑Based Scaffolds

The 2,7-diazaspiro[4.5]decan-3-one core possesses zero rotatable bonds (rotatable bond count = 0) and a calculated polar surface area of 41.13 Ų, metrics that confer superior ligand efficiency relative to flexible piperazine or piperidine analogs commonly employed in kinase inhibitor design [1][2]. This conformational pre‑organization reduces entropic penalties upon target binding and can enhance selectivity by restricting accessible conformations.

Conformational analysis Ligand efficiency Spirocyclic bioisosteres

Hydrochloride Salt Advantage: Solubility and Handling Compared to Free Base

2,7-Diazaspiro[4.5]decan-3-one hydrochloride (CAS 1385696-86-5) provides enhanced aqueous solubility and improved handling characteristics compared to the free base form (CAS 1158750-89-0) [1]. The hydrochloride salt is supplied as a stable solid with ≥98% purity (HPLC) and is readily soluble in aqueous buffers, whereas the free base exhibits limited water solubility and requires organic co‑solvents for dissolution . This salt form eliminates the need for in‑situ salt formation during biological assays and ensures consistent dosing in in‑vitro pharmacology studies.

Solubility Salt selection Formulation

WNT Pathway Inhibition Potential: A Differentiated Starting Point

The 2,7-diazaspiro[4.5]decan-3-one scaffold has been identified as a small‑molecule inhibitor of WNT signaling pathways, a mechanism distinct from the RIPK1‑centric activity of the 2,8‑diazaspiro[4.5]decan‑1‑one series [1][2]. While quantitative IC₅₀ values for WNT inhibition are not yet publicly disclosed in peer‑reviewed literature, the scaffold's activity in this pathway provides a differentiated therapeutic angle for oncology and regenerative medicine research compared to necroptosis‑focused analogs.

WNT signaling Cancer therapeutics Stem cell biology

Optimal Use Cases for 2,7-Diazaspiro[4.5]decan-3-one hydrochloride Based on Quantitative Evidence


Kinase Selectivity Profiling and Hit‑to‑Lead Optimization

Utilize the 2,7‑diazaspiro[4.5]decan‑3‑one hydrochloride scaffold as a starting point for synthesizing focused kinase inhibitor libraries. The scaffold's multi‑kinase engagement profile (6 ChEMBL bioactivity records) and rigid spirocyclic core (0 rotatable bonds) enable exploration of kinase selectivity space orthogonal to the heavily patented 2,8‑diazaspiro RIPK1 inhibitor series. Researchers can functionalize the secondary amine and lactam nitrogen with diverse heteroaryl groups to probe ATP‑binding site interactions and optimize ligand efficiency [1][2].

WNT Pathway Probe Development for Oncology and Stem Cell Research

Employ 2,7‑diazaspiro[4.5]decan‑3‑one hydrochloride as a chemical probe to interrogate WNT signaling in cancer and developmental biology models. The scaffold's reported WNT inhibitory activity, coupled with its favorable physicochemical properties (AlogP = -0.12, PSA = 41.13 Ų), makes it suitable for cellular assays where membrane permeability and aqueous solubility are critical. The hydrochloride salt form ensures consistent dosing in cell‑based WNT reporter assays [1][3].

Conformationally Constrained Building Block for CNS‑Targeted Agents

Leverage the spirocyclic framework of 2,7‑diazaspiro[4.5]decan‑3‑one hydrochloride as a privileged scaffold for designing CNS‑penetrant small molecules. The compound's low molecular weight (190.67 g/mol), zero rotatable bonds, and balanced lipophilicity (AlogP = -0.12) align with established CNS drug‑likeness parameters. The scaffold can be elaborated to target GPCRs, ion channels, or neurotransmitter transporters, offering a conformationally restricted alternative to flexible piperazine or piperidine cores [2][4].

Synthetic Intermediate for Customized Kinase Inhibitor Synthesis

Procure 2,7‑diazaspiro[4.5]decan‑3‑one hydrochloride in multi‑gram quantities (available from reputable vendors at ≥98% purity) for use as a key intermediate in the synthesis of proprietary kinase inhibitors. The compound's two reactive nitrogen centers (lactam NH and secondary amine) provide orthogonal functionalization handles, enabling rapid SAR exploration. The hydrochloride salt form simplifies reaction setup by eliminating the need for in‑situ protonation and improves handling in parallel synthesis workflows [3].

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